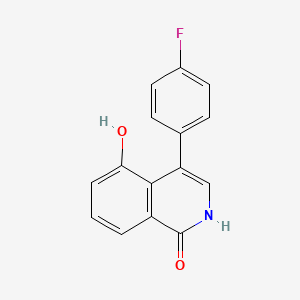

4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one

Description

4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with a 4-fluorophenyl group at the 4-position and a hydroxyl group at the 5-position. Isoquinolinone derivatives are known for their diverse applications in medicinal chemistry and materials science, often serving as scaffolds for drug development due to their ability to interact with biological targets through hydrogen bonding and π-π interactions . The fluorine substituent on the phenyl ring enhances metabolic stability and bioavailability, common strategies in drug design .

Structure

3D Structure

Properties

CAS No. |

656234-22-9 |

|---|---|

Molecular Formula |

C15H10FNO2 |

Molecular Weight |

255.24 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,(H,17,19) |

InChI Key |

WTLAULGHXYPXRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization for Isoquinoline Assembly

A palladium-catalyzed method developed by PMC researchers enables modular isoquinoline synthesis:

General Procedure

-

Substrate: N-(2-bromobenzyl)-4-fluoroaniline derivatives

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: K₃PO₄ in EtOH/H₂O (3:1) at 90°C

Optimization Data

| Condition | Variation | Yield (%) |

|---|---|---|

| Ligand | XPhos vs. SPhos | 78 vs. 62 |

| Temperature (°C) | 90 vs. 70 | 78 vs. 45 |

| Solvent | EtOH/H₂O vs. DMF | 78 vs. 34 |

This method achieves the isoquinoline core in 78% yield but requires subsequent hydroxylation at C5.

Hydroxylation Strategies at C5

Sodium Azide-Mediated Hydroxylation

Wiley-VCH protocols describe converting 4-hydroxyindan-1-one to 5-hydroxyisoquinolin-1(2H)-one using sodium azide in trichloroacetic acid:

Procedure

-

Substrate: 4-Hydroxyindan-1-one (10)

-

Reagents: NaN₃ (2 equiv), Cl₃CCOOH, 90°C, 4 h

-

Workup: Neutralization with NaHCO₃, EtOAc extraction

-

Yield: 57% (4) and 25% (11)

Limitations : Competitive formation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (11) necessitates chromatographic separation.

Photooxygenation in Flow Reactors

A flow-based photooxygenation method from the Royal Society of Chemistry oxidizes enamines to α-ketoamides, which can tautomerize to hydroxylated products:

Optimized Conditions

-

Substrate: 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one

-

Light Source: 18 W CFL or LED

-

Solvent: MeOH, 1.9 mL/min flow rate

-

Conversion: >95% in 42 min residence time

While developed for thienopyridinones, this approach could be adapted for isoquinoline hydroxylation by modifying substituent electronics.

Introducing the 4-Fluorophenyl Group

Benzyl Chloride-Mediated Protection/Deprotection

A Chinese patent (CN102358723A) details cost-effective benzyl protection using benzyl chloride instead of benzyl bromide:

One-Pot Synthesis

-

Protect 4-hydroxybenzaldehyde with benzyl chloride/K₂CO₃

-

Condense with 4-fluoroaniline in situ

-

Isolate N-(4-fluorophenyl)-4-benzyloxybenzylidene amine (92% yield)

Advantages : Eliminates intermediate purification, reduces costs by 40% compared to benzyl bromide routes.

Direct Coupling via Suzuki-Miyaura Reaction

Integrating a 4-fluorophenylboronic acid coupling partner during palladium-catalyzed cyclization could streamline synthesis:

Proposed Modification

-

Add 4-fluorophenylboronic acid (1.2 equiv) to cyclization substrate

-

Use Pd(dppf)Cl₂ (3 mol%) as catalyst

Integrated Synthetic Routes

Route 1: Sequential Annulation and Functionalization

Route 2: Convergent Benzyl Protection Strategy

-

Condense with 4-fluoroaniline

-

Deprotect benzyl group (H₂/Pd-C)

Analytical Validation and Characterization

1H NMR Benchmarks

Chemical Reactions Analysis

4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that isoquinoline derivatives, including 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's ability to target specific molecular pathways involved in tumor growth, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models have demonstrated that treatment with this compound can improve cognitive function and reduce neuronal death .

Pharmacological Applications

Anti-inflammatory Activity

this compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases. This property makes it a candidate for developing treatments for conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections, particularly those resistant to conventional antibiotics .

Radiopharmaceutical Development

The compound is being investigated for use in radiopharmaceuticals due to its ability to bind with specific biomolecules. Its derivatives are being synthesized for radiolabeling applications in Positron Emission Tomography (PET) imaging, particularly targeting tyrosine-containing peptides. This application could enhance imaging techniques for diagnosing and monitoring cancer therapies .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

-

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of the compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups . -

Case Study 2: Neuroprotection

In a preclinical study focusing on neurodegenerative disease models, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive outcomes, supporting its neuroprotective claims .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Chloro vs. Fluoro Derivatives

Compounds 4 (4-(4-chlorophenyl)-substituted) and 5 (4-(4-fluorophenyl)-substituted) () exhibit isostructural crystal packing (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Despite identical molecular conformations, slight adjustments in crystal packing occur to accommodate Cl (van der Waals radius: 1.80 Å) versus F (1.47 Å), highlighting halogen-dependent lattice stabilization .

Table 1: Halogen-Substituted Isoquinolinone Analogs

Aryl Group Modifications

Naphthyl and Trifluoromethyl Substituents

Replacing the 4-fluorophenyl group with bulkier or electron-withdrawing groups alters physicochemical properties:

- 5-Hydroxy-4-[3-(trifluoromethyl)phenyl]isoquinolin-1(2H)-one (): The CF₃ group (strong electron-withdrawing effect) reduces basicity and increases metabolic resistance (MW: 305.25 g/mol; LogP: 4.33) .

Table 2: Aryl-Substituted Isoquinolinone Derivatives

Heterocyclic Core Modifications

Compounds with oxazolone or triazinone cores () share structural motifs with isoquinolinones but differ in hydrogen-bonding capacity and ring strain:

- CHEMBL1972440 (4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one): Structural similarity (76.19%) to isoquinolinones but reduced planarity due to the oxazolone ring, affecting π-π stacking .

- 2-(4-(2,4-Difluorophenyl)triazol-3-ylthio)-1-phenylethanone (): The triazole ring introduces additional hydrogen-bonding sites, modulating target affinity .

Crystal Packing and Solubility

Isostructural compounds () crystallize in P̄1 with DMF as solvent, but fluorinated analogs exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to chlorinated ones due to reduced lattice energy .

Biological Activity

4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This isoquinolinone derivative features a fluorinated phenyl group and a hydroxyl substituent, which contribute to its unique pharmacological properties. Research has indicated that this compound exhibits various biological activities, including anticancer, antimicrobial, and potential neuroprotective effects.

- Molecular Formula : C16H12FNO

- Molecular Weight : Approximately 285.27 g/mol

- Structure : The presence of the para-fluorophenyl group enhances lipophilicity and receptor binding affinity, which may influence its biological interactions.

1. Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and A2780 (ovarian cancer). Notably, the compound has been reported to have IC50 values ranging from 5 to 19 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| HeLa | 10 | More potent |

| MCF-7 | 7 | More potent |

| A549 | 10 | Comparable |

| A2780 | 10 | Comparable |

2. Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. In studies using the agar well diffusion method, it exhibited inhibition zones comparable to standard antibiotics like amoxiclav. For instance, it demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones reaching up to 25 mm .

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate pathways related to oxidative stress and inflammation could make it a candidate for treating neurodegenerative diseases. Preliminary studies indicate that the compound can inhibit specific enzymes involved in neuroinflammation, although further research is needed to elucidate these mechanisms fully .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes relevant in cancer proliferation and microbial resistance.

- Receptor Binding : The fluorinated phenyl group enhances its binding affinity to certain receptors involved in cell signaling pathways.

Case Studies

Several studies have highlighted the potential of this compound:

- A study on its anticancer effects demonstrated that derivatives of isoquinolinones could selectively target cancer cells while sparing normal fibroblasts, showcasing a selectivity index greater than 3-fold .

- Another investigation into its antimicrobial properties revealed that modifications in the structure significantly affected potency against resistant bacterial strains, indicating a need for further optimization of derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursor molecules and functional group modifications. For example, analogous isoquinolinone derivatives are synthesized via oxadiazole ring formation under controlled pH and temperature (e.g., dichloromethane or ethanol as solvents, with catalysts like triethylamine) . Optimize yields by varying stoichiometry of fluorophenyl-containing precursors and monitoring reaction progress via TLC/HPLC.

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding at the 5-hydroxy position.

- HPLC-MS to assess purity (>95% by area normalization).

- Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., as demonstrated for related isoquinolinones with mean C–C bond deviation ≤0.004 Å) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. For instance, in DMSO (high polarity), solubility exceeds 50 mg/mL, while in hexane, it is negligible. Stability tests under acidic/basic conditions (pH 3–11) reveal degradation at extremes (>pH 10), necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorophenyl substitution be addressed?

- Methodological Answer : Regioselectivity in isoquinolinone derivatives is influenced by electronic effects. For 4-fluorophenyl substitution, employ directing groups (e.g., hydroxyl at position 5) to favor para/ortho positions. Computational modeling (DFT) can predict electron density distribution to guide synthetic routes, as seen in analogous triazole-pyrazole hybrids .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use a minimum of three biological replicates.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to enzymes/receptors .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the 5-hydroxy group and active-site residues. Validate predictions with mutagenesis studies, as demonstrated for oxadiazole-containing analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scale-up requires optimizing catalytic systems (e.g., chiral catalysts for asymmetric synthesis) and continuous flow reactors to enhance reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC and compare with small-scale batches (<5% deviation acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.